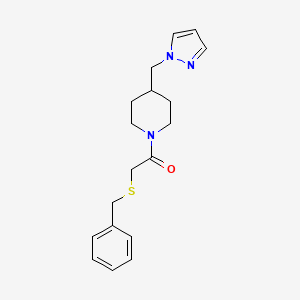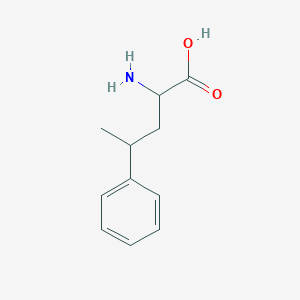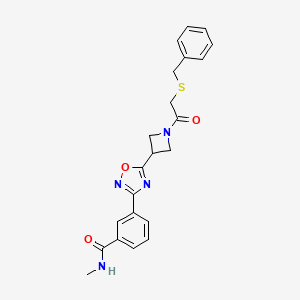![molecular formula C23H14F3N3 B2545775 7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-83-1](/img/structure/B2545775.png)
7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its interesting photophysical and electrochemical properties. These compounds are often studied for their potential applications in fluorescent dyes and molecular sensors due to their bright emissive characteristics .
Synthesis Analysis
The synthesis of related pyrazoloquinoline derivatives typically involves the catalytic reduction of nitrobenzyl-substituted pyrazolinones or the interaction of aminobenzyl precursors with aldehydes and ketones . Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through these methods, suggesting a possible pathway for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The introduction of fluorine atoms into the molecule has been shown to modify properties such as fluorescence quantum efficiency and the position of absorption bands . The specific structure of the compound would likely exhibit similar modifications due to the presence of fluorine atoms.
Chemical Reactions Analysis
The chemical reactivity of pyrazoloquinoline derivatives can be influenced by substituents on the phenyl rings. For instance, the presence of fluorine atoms can increase the resistance of these compounds to proton donors, which is an important consideration in the design of fluorescent dyes and molecular sensors . The derivatives can also undergo various reactions, such as reduction with sodium borohydride or lithium aluminum hydride, to yield different products .
Physical and Chemical Properties Analysis
Fluorine-substituted pyrazoloquinoline derivatives exhibit several notable photophysical and electrochemical properties. These include changes in absorption and emission spectra, quantum efficiency, fluorescence lifetimes, and oxidation potentials. The basicity of the molecule can be tuned by the electron-withdrawing effect of fluorine, which can lead to increased resistance to proton donors and preservation of high fluorescence yield even in the presence of acid . The physical properties such as solubility and melting point would be influenced by the specific substituents and their positions on the pyrazoloquinoline core.
Applications De Recherche Scientifique
Photophysical and Electrochemical Properties
Research has explored the photophysical (absorption and emission spectra, quantum efficiency, fluorescence life times) and electrochemical (oxidation potentials) properties of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives. The introduction of fluorine atoms modifies key properties such as fluorescence quantum efficiency and absorption band position, enhancing their resistance to proton donors. This makes these derivatives potentially useful for applications requiring high fluorescence yield and stability against environmental changes (Szlachcic & Uchacz, 2018).
Synthesis and Reactivity of Difluoroaromatic Compounds
The synthesis of unsymmetrical difluoroaromatic compounds, including derivatives with pyrazines and quinoxalines, highlights the potential of these compounds in creating high-molecular-weight polyethers. Their reactivity, estimated through spectral data and quantum-chemical calculations, indicates their suitability for advanced material synthesis, offering insights into their application in polymer chemistry (Keshtov et al., 2002).
Fluorescence Quenching and Protonation
The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been studied, with findings showing potential for light-emitting device applications. The quenching process, which is reversible, indicates the tunability of these materials' optical properties in response to chemical environments, suggesting their use in sensors and organic electronics (Mu et al., 2010).
Antimicrobial and Antitubercular Activity
Some derivatives exhibit significant antimycobacterial activity, showcasing their potential as novel therapeutic agents against Mycobacterium tuberculosis. The exploration of these compounds' biological activities underlines the importance of fluorinated heterocycles in drug discovery, especially for infectious diseases resistant to current treatments (Kantevari et al., 2011).
Supramolecular Aggregation and Structural Analysis
Studies on the dimensionality of supramolecular aggregation in derivatives reveal intricate patterns of molecular interactions, including hydrogen bonding and π-π stacking. These findings contribute to the understanding of molecular assembly processes and the design of molecular materials with specific physical properties (Portilla et al., 2005).
Propriétés
IUPAC Name |
7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c1-13-2-4-14(5-3-13)22-18-12-27-21-11-20(26)19(25)10-17(21)23(18)29(28-22)16-8-6-15(24)7-9-16/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXJMUOZWTORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)
![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)
![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)




![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)



![2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid](/img/structure/B2545714.png)